[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Final coupling reaction: The phenylmethanone moiety can be attached through a coupling reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro and methoxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) may be employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Potential use in the treatment of diseases such as cancer or infectious diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 6-bromo-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
- Fluoro Group : The presence of the fluoro group may enhance the compound’s metabolic stability and bioavailability compared to its chloro or bromo analogs.
- Methoxy Group : The methoxy group can influence the compound’s electronic properties and reactivity, making it unique in its class.
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-9-5-8-17(13-18)24-14-21(22(25)15-6-3-2-4-7-15)29(26,27)20-11-10-16(23)12-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSIZLWHQWEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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